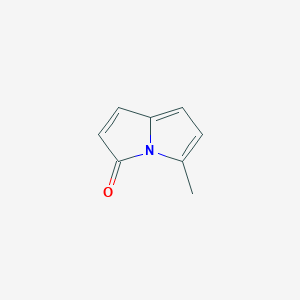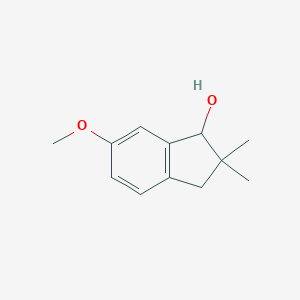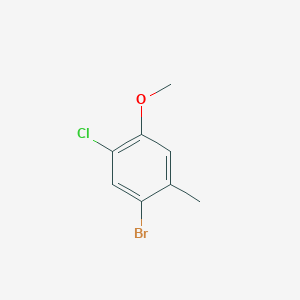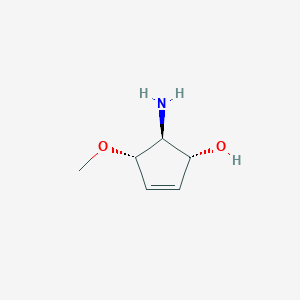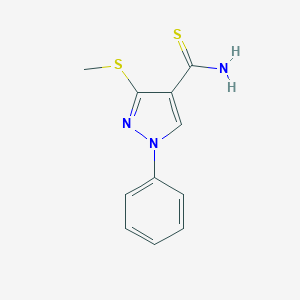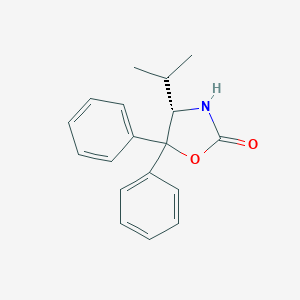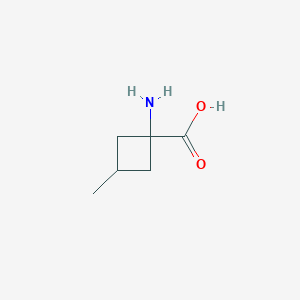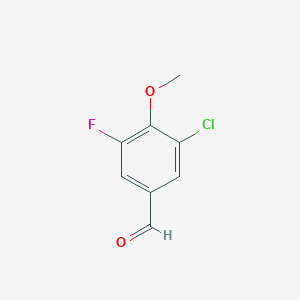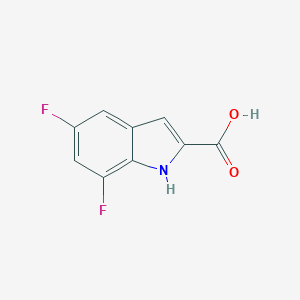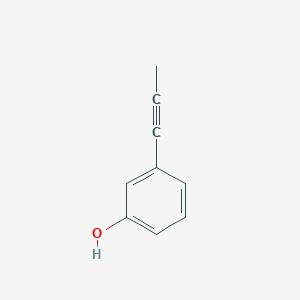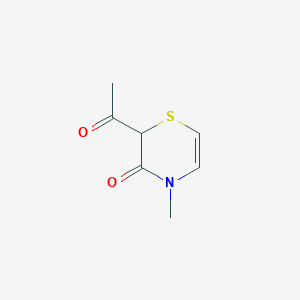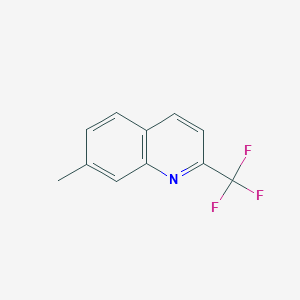
7-Methyl-2-(trifluoromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-2-(trifluoromethyl)quinoline is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique chemical and biological properties. It is a quinoline derivative that has a trifluoromethyl group attached to the second position of the quinoline ring. This compound has been studied extensively for its potential use in various scientific research applications, including drug discovery and development.
Wirkmechanismus
The mechanism of action of 7-Methyl-2-(trifluoromethyl)quinoline is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cellular processes, such as DNA synthesis, RNA synthesis, and protein synthesis. This compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemische Und Physiologische Effekte
7-Methyl-2-(trifluoromethyl)quinoline has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, bacteria, and viruses. This compound has also been shown to reduce inflammation and oxidative stress in animal models. Additionally, it has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-Methyl-2-(trifluoromethyl)quinoline in lab experiments include its ease of synthesis, its wide range of biological activities, and its potential use in drug discovery and development. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 7-Methyl-2-(trifluoromethyl)quinoline. One potential direction is the development of new drugs based on this compound for the treatment of various diseases, including cancer, bacterial infections, and viral infections. Another potential direction is the study of the mechanism of action of this compound to better understand its biological activities. Additionally, further studies are needed to determine the potential toxicity and safety of this compound for use in humans.
Synthesemethoden
The synthesis of 7-Methyl-2-(trifluoromethyl)quinoline can be achieved through several methods, including the Friedländer synthesis, the Skraup synthesis, and the Pfitzinger reaction. The most commonly used method is the Friedländer synthesis, which involves the condensation of 2-aminoacetophenone with an aldehyde in the presence of an acid catalyst. The resulting product is then subjected to a cyclization reaction to form the quinoline ring.
Wissenschaftliche Forschungsanwendungen
7-Methyl-2-(trifluoromethyl)quinoline has been extensively studied for its potential use in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties. This compound has been used as a lead compound in the development of several drugs, including antitumor agents, antibacterial agents, and antiviral agents.
Eigenschaften
CAS-Nummer |
176722-74-0 |
|---|---|
Produktname |
7-Methyl-2-(trifluoromethyl)quinoline |
Molekularformel |
C11H8F3N |
Molekulargewicht |
211.18 g/mol |
IUPAC-Name |
7-methyl-2-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H8F3N/c1-7-2-3-8-4-5-10(11(12,13)14)15-9(8)6-7/h2-6H,1H3 |
InChI-Schlüssel |
PHLJKUAHHBRYOG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C=CC(=N2)C(F)(F)F |
Kanonische SMILES |
CC1=CC2=C(C=C1)C=CC(=N2)C(F)(F)F |
Synonyme |
7-METHYL-2-TRIFLUOROMETHYLQUINOLINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



